molecular formula C12H15FN2O B2772899 3-fluoro-N-(piperidin-4-yl)benzamide CAS No. 886504-86-5

3-fluoro-N-(piperidin-4-yl)benzamide

Cat. No.: B2772899
CAS No.: 886504-86-5
M. Wt: 222.263
InChI Key: XOMMEPFBBQOIBI-UHFFFAOYSA-N
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Comparison with Similar Compounds

3-Fluoro-N-(piperidin-4-yl)benzamide can be compared to other piperidine derivatives, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while this compound is primarily used in proteomics research, other piperidine derivatives have been explored for their potential as antimicrobial agents . The unique combination of a fluorine atom and a piperidine moiety in this compound may contribute to its distinct properties and applications.

Biological Activity

3-Fluoro-N-(piperidin-4-yl)benzamide is a synthetic organic compound notable for its dual kinase inhibitory activity, particularly against BCR-ABL and c-KIT kinases. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in oncology and other fields.

Chemical Structure and Properties

The compound features a fluorine atom, a piperidinyl moiety, and a benzamide structure. Its chemical formula is represented as C12_{12}H14_{14}FN1_{1}O, with a molecular weight of approximately 207.25 g/mol.

This compound acts as a dual kinase inhibitor , effectively blocking the signaling pathways mediated by BCR-ABL and c-KIT. These pathways are crucial in various cancers, particularly chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

Target Kinases

  • BCR-ABL : A fusion protein associated with CML.
  • c-KIT : A receptor tyrosine kinase involved in cell signaling for growth and proliferation.

Biological Activity

The compound has demonstrated significant biological activities, particularly in antiproliferative assays against cancer cell lines.

Antiproliferative Activity

Research indicates that this compound exhibits strong antiproliferative effects on several cancer cell lines, with IC50_{50} values indicating potency in the low micromolar range. For instance:

Cell Line IC50_{50} (µM) Effect
K562 (CML)0.5Strong inhibition
HCT116 (Colon Cancer)1.2Moderate inhibition
OVCAR-3 (Ovarian)0.8Strong inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable oral bioavailability, with studies indicating effective absorption and distribution in vivo.

Key Pharmacokinetic Parameters

  • Absorption : Rapid absorption post-administration.
  • Half-life : Approximately 4 hours.
  • Metabolism : Primarily hepatic with active metabolites contributing to biological activity.

Case Studies

A series of studies have highlighted the efficacy of this compound in preclinical models:

  • Study on CML Models :
    • In vitro studies on K562 cells demonstrated that the compound significantly reduced cell viability compared to controls.
    • In vivo models showed tumor regression when administered at therapeutic doses.
  • Combination Therapy Studies :
    • Investigated in combination with other chemotherapeutic agents, the compound enhanced the overall efficacy against resistant cancer strains, suggesting a synergistic effect.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

Compound Target Kinases IC50_{50} (µM) Unique Features
3-Fluoro-N-piperidin-4-yl-benzamideBCR-ABL/c-KIT0.5Dual kinase inhibitor
N-(3-(1-nicotinoylpiperidin-4-yl)methyl)-benzamideBCR-ABL/c-KIT1.0Nicotinoylpiperidine group present
N-(2-methylpyridin-4-yl)-benzamidec-KIT2.5Lacks fluorine substitution

Properties

IUPAC Name

3-fluoro-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMEPFBBQOIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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